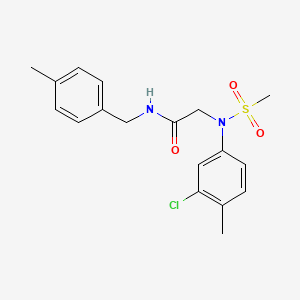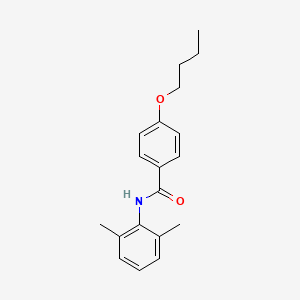
4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound has been shown to inhibit the activity of several kinases, including Bruton's tyrosine kinase (BTK), which is involved in the regulation of B-cell receptor signaling. In
Mechanism of Action
4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide acts as a selective inhibitor of BTK, which is a key regulator of B-cell receptor signaling. By inhibiting BTK, 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide blocks the activation of downstream signaling pathways, leading to the inhibition of cell growth and proliferation. In addition, 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide has been shown to induce apoptosis (cell death) in cancer cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects
4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the activity of BTK and other kinases, leading to the inhibition of cell growth and proliferation. 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide has been shown to reduce the activity of immune cells, leading to the suppression of the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide is its selectivity for BTK, which makes it a potentially safer and more effective treatment for cancer and autoimmune diseases. However, one of the limitations of 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide is its relatively short half-life, which may limit its effectiveness in clinical settings. In addition, further research is needed to determine the optimal dosage and treatment duration for 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide.
Future Directions
There are several future directions for research on 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide. One area of focus is the development of more potent and selective BTK inhibitors, which may have greater efficacy and fewer side effects than 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide. Another area of focus is the investigation of combination therapies, in which 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide is used in combination with other drugs to enhance its anti-tumor activity. Finally, further research is needed to determine the optimal dosage and treatment duration for 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide, as well as its potential use in other diseases beyond cancer and autoimmune diseases.
Conclusion
In conclusion, 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide is a small molecule inhibitor that has shown promise as a potential treatment for various types of cancer and autoimmune diseases. The compound acts as a selective inhibitor of BTK, leading to the inhibition of cell growth and proliferation. While 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide has several advantages, including its selectivity for BTK, further research is needed to determine its optimal dosage and treatment duration, as well as its potential use in combination therapies and other diseases.
Synthesis Methods
The synthesis of 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide involves several steps, including the reaction of 4-methoxybenzoyl chloride with 2-oxotetrahydrothiophene, followed by the reaction of the resulting product with ammonia and acetic acid. The final step involves the reaction of the intermediate product with 4-(4-aminophenoxy)-N-methylpicolinamide to yield 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide. The synthesis process has been optimized to ensure high yield and purity of the final product.
Scientific Research Applications
4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide has been extensively studied for its potential use in the treatment of various types of cancer and autoimmune diseases. In preclinical studies, the compound has been shown to inhibit the growth and proliferation of cancer cells, including those of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide has also been shown to be effective in reducing the activity of BTK in autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
4-methoxy-N-(2-oxothiolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-16-9-4-2-8(3-5-9)11(14)13-10-6-7-17-12(10)15/h2-5,10H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMDZQGYABXYLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5180552.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5180557.png)
![N-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)(phenyl)methyl]acetamide](/img/structure/B5180559.png)
![6-[4-(benzyloxy)-3-ethoxyphenyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5180573.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B5180577.png)
![1'-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5180587.png)
![N-(3-phenylpropyl)-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5180605.png)
![8-ethoxy-4,4-dimethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5180608.png)


![N-cyclohexyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5180625.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5180632.png)

![4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5180660.png)